molecular formula C16H20FN7O B12225534 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B12225534
M. Wt: 345.37 g/mol
InChI Key: NBERYYGYXXWGFL-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and fluorinated pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 5-fluoropyrimidine with piperazine to form 5-fluoropyrimidin-2-yl piperazine. This intermediate is then reacted with 4-chloropyrimidine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.

Scientific Research Applications

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyrimidine groups can form strong interactions with active sites, potentially inhibiting or modulating the activity of specific proteins. This compound may also affect signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 5-Fluoropyrimidin-2-yl piperazine
  • 4-Chloropyrimidine derivatives

Uniqueness

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of both morpholine and piperazine rings, along with fluorinated pyrimidine groups. This combination of structural features imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20FN7O

Molecular Weight

345.37 g/mol

IUPAC Name

4-[2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C16H20FN7O/c17-13-11-19-15(20-12-13)23-3-5-24(6-4-23)16-18-2-1-14(21-16)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2

InChI Key

NBERYYGYXXWGFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)N3CCOCC3)C4=NC=C(C=N4)F

Origin of Product

United States

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